

# Physical properties of 1,4-Diiodotetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

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An In-depth Technical Guide to the Physical Properties of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1,4-Diiodotetrafluorobenzene** ( $C_6F_4l_2$ ) is a halogenated aromatic compound characterized by a tetrafluorinated benzene ring with two iodine atoms at the para positions.[1] This specific arrangement of highly electronegative fluorine atoms and large, polarizable iodine atoms makes it an exceptional halogen bond (XB) donor.[1] The electron-withdrawing fluorine atoms enhance the positive electrostatic potential, known as a  $\sigma$ -hole, on the outer side of the iodine atoms, making it a cornerstone in supramolecular chemistry and crystal engineering.[1] Its ability to form strong, directional halogen bonds with a wide range of acceptors has led to its use in the construction of diverse supramolecular architectures, from discrete assemblies to complex networks.[2][3] This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of **1,4-diiodotetrafluorobenzene**.

## **Physical and Chemical Properties**

The key physical and chemical properties of **1,4-diiodotetrafluorobenzene** are summarized in the table below. These properties are crucial for its application in synthesis, crystal engineering, and materials science.



Property	Value	Reference
Molecular Formula	C <sub>6</sub> F <sub>4</sub> I <sub>2</sub>	[4][5][6]
Molecular Weight	401.87 g/mol	[4][5][6][7]
Melting Point	108-110 °C (lit.)	[5][7][8][9]
Boiling Point	252.4±35.0 °C (Predicted)	[8]
Density	2.671±0.06 g/cm³ (Predicted)	[8]
Appearance	White or off-white solid powder	[10]
Solubility	Soluble in common organic solvents such as ether, ethyl acetate, and dichloromethane; good solubility in alcoholbased organic solvents; insoluble in water.	[10]
CAS Number	392-57-4	[5][6][7][8]

## **Experimental Protocols**

Detailed experimental protocols are essential for the synthesis and application of **1,4-diiodotetrafluorobenzene**. Below are methodologies for its synthesis and the formation of cocrystals.

#### Synthesis of 1,4-Diiodotetrafluorobenzene

Method 1: Solution-Based Synthesis

A common method for the synthesis of **1,4-diiodotetrafluorobenzene** involves the direct iodination of **1,2,4,5-tetrafluorobenzene**.[**11**]

- Reactants: 1,2,4,5-tetrafluorobenzene, iodine, and fuming sulfuric acid (oleum).[11]
- Procedure:
  - 1,2,4,5-tetrafluorobenzene is treated with iodine in 65% oleum.[11]



- The reaction mixture is heated to elevated temperatures.[11]
- The reaction progress is monitored to ensure the desired disubstituted product is formed.
- Upon completion, the mixture is carefully quenched, and the product is isolated.
- Purification is typically achieved through crystallization.[11]
- Key Parameters: The concentration of oleum, reaction temperature, and reaction time are
  critical factors that must be carefully controlled to optimize the yield and minimize the
  formation of byproducts.[1][11]

Method 2: Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free alternative to traditional solution-based methods. [11]

- Reactants: A fluorinated aromatic precursor and an iodinating agent.[11]
- Procedure:
  - The reactants are combined in a 1:1 grinding ratio in a ball mill.[11]
  - The mixture is ground for a specific duration, typically around 30 minutes for optimal conversion.[11]
  - The resulting solid product is then collected.
- Advantages: This method reduces solvent waste and can offer enhanced reaction control
  and selectivity.[11] The grinding time directly influences the final product composition.[11]

### **Co-crystal Formation**

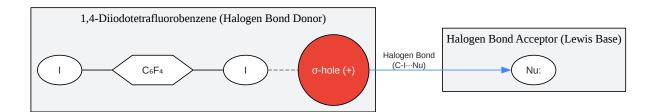
**1,4-Diiodotetrafluorobenzene** is widely used as a halogen bond donor to form co-crystals with various acceptors.[2] A general protocol for forming these co-crystals is slow evaporation.



- Materials: 1,4-diiodotetrafluorobenzene (halogen bond donor) and a suitable halogen bond acceptor (e.g., 3-nitropyridine).[12]
- Procedure:
  - Equimolar amounts (or other desired stoichiometric ratios) of 1,4 diiodotetrafluorobenzene and the halogen bond acceptor are dissolved in a suitable solvent, such as dichloromethane or ethanol.[12]
  - The solution is allowed to evaporate slowly at room temperature.[12]
  - Over time, co-crystals will form as the solvent evaporates.
  - The resulting crystals can be isolated for analysis.
- Characterization: The structure and stoichiometry of the resulting co-crystals are typically determined using single-crystal X-ray diffraction.[12]

## Supramolecular Chemistry and Halogen Bonding

The utility of **1,4-diiodotetrafluorobenzene** in materials science and drug development stems from its ability to form strong and directional halogen bonds. This is due to the presence of a " $\sigma$ -hole," a region of positive electrostatic potential on the outermost portion of the iodine atoms.[1]



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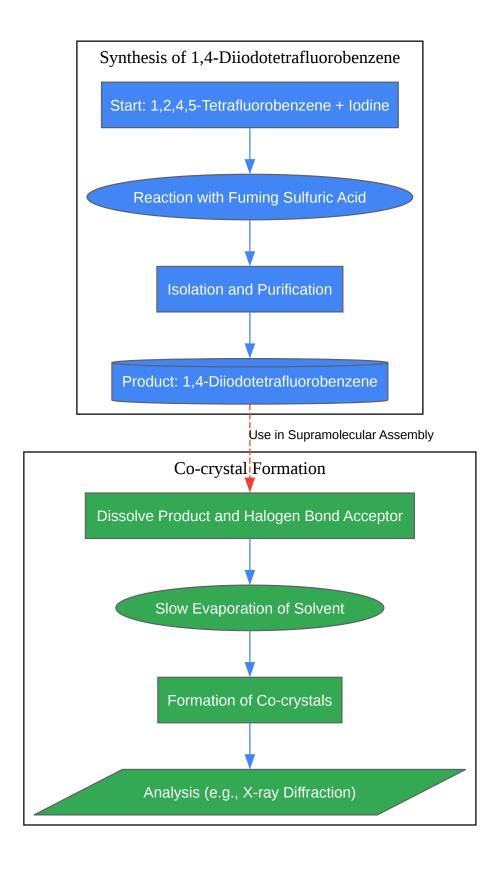




Caption: Formation of a halogen bond between the  $\sigma$ -hole of an iodine atom on **1,4-diiodotetrafluorobenzene** and a Lewis base (Nu:).

The electron-withdrawing tetrafluorobenzene ring enhances the  $\sigma$ -hole on the iodine atoms, making **1,4-diiodotetrafluorobenzene** a powerful halogen bond donor.[1] This allows for the predictable self-assembly of complex supramolecular structures.





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Caption: Experimental workflow for the synthesis of **1,4-diiodotetrafluorobenzene** and its subsequent use in co-crystal formation.

### **Applications in Research and Development**

The unique properties of **1,4-diiodotetrafluorobenzene** make it a valuable tool in several areas of research and development:

- Crystal Engineering: It is extensively used to construct novel crystalline materials with tailored properties.[2][3] The directionality and strength of the halogen bonds it forms allow for precise control over the resulting supramolecular architecture.[1]
- Materials Science: Co-crystals formed with 1,4-diiodotetrafluorobenzene have shown potential as functional materials, including phosphorescent materials and liquid crystals.[5]
   [11] For instance, co-crystals with polycyclic aromatic hydrocarbons can exhibit strong phosphorescence.[13]
- Drug Development: Halogenated aromatic compounds are significant in medicinal chemistry.
   The inclusion of a carbon-halogen bond can improve a molecule's metabolic stability,
   membrane permeability, and binding affinity to biological targets.[1] While direct applications of 1,4-diiodotetrafluorobenzene in pharmaceuticals are not widespread, its role as a building block for more complex halogenated molecules is of interest to drug development professionals.
- Organic Synthesis: The iodine atoms in 1,4-diiodotetrafluorobenzene can serve as leaving groups in various cross-coupling reactions, such as Sonogashira and Ullmann couplings, making it a versatile substrate for synthesizing more complex organic molecules.[1]

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- To cite this document: BenchChem. [Physical properties of 1,4-Diiodotetrafluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199613#physical-properties-of-1-4-diiodotetrafluorobenzene]

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